AChE Inhibitory Potency: Huperzine A Exhibits Superior Nanomolar Affinity Compared to Donepezil and Galantamine
Huperzine A demonstrates exceptionally high affinity for acetylcholinesterase (AChE), with reported IC50 values in the sub-nanomolar to low nanomolar range (e.g., 0.54 nM in a standard Ellman assay) [1]. This potency surpasses that of donepezil, which exhibits an IC50 of approximately 6.7 nM, and galantamine, with an IC50 of roughly 1.9 μM [2]. The lower IC50 of HupA translates to a significantly higher molar potency, allowing for effective AChE inhibition at substantially lower drug concentrations, a critical factor for CNS selectivity and minimization of peripheral side effects.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.54 nM |
| Comparator Or Baseline | Donepezil (IC50 ≈ 6.7 nM); Galantamine (IC50 ≈ 1.9 μM) |
| Quantified Difference | Huperzine A is ~12.4-fold more potent than donepezil and ~3,500-fold more potent than galantamine on a molar basis. |
| Conditions | In vitro enzyme inhibition assay (Ellman method) using AChE from unknown origin for HupA; human erythrocyte AChE for donepezil and galantamine. |
Why This Matters
Procurement of a more potent AChE inhibitor enables lower dosing requirements in preclinical models, directly reducing off-target cholinergic toxicity and improving the therapeutic window.
- [1] BindingDB entry BDBM50342601. Huperzine A: IC50 = 0.540 nM for inhibition of acetylcholinesterase assessed by Ellman's method. Accessed via BindingDB. View Source
- [2] Ogura H, Kosasa T, Kuriya Y, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000 Oct;22(8):609-13. doi: 10.1358/mf.2000.22.8.802275. PMID: 11236837. View Source
